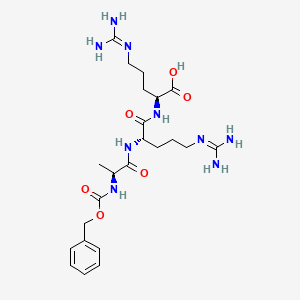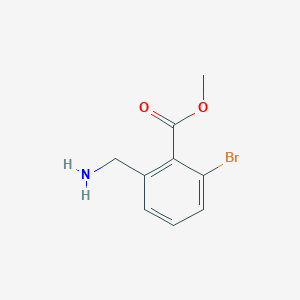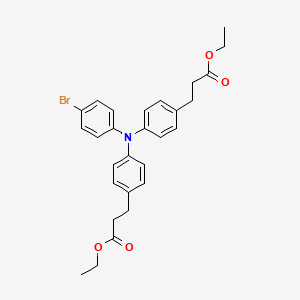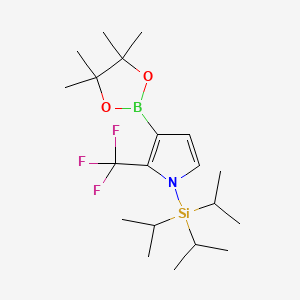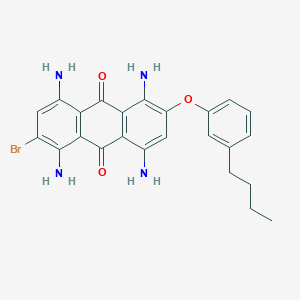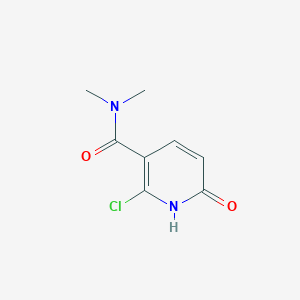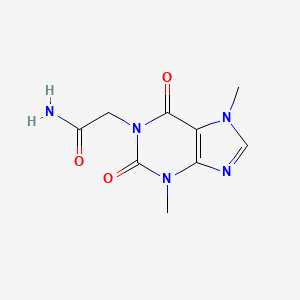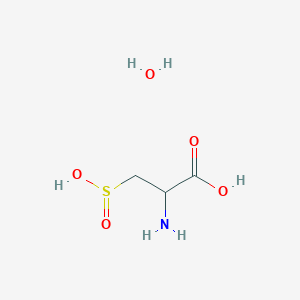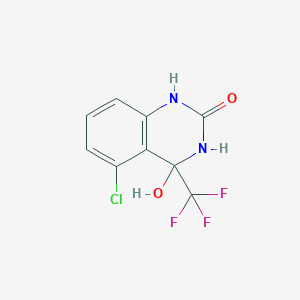
Boc-Sar-OtBu
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Boc-Sar-OtBu: is a compound that belongs to the class of Boc-protected amino acids. The term “Boc” stands for tert-butyloxycarbonyl, a protecting group used in organic synthesis to protect amines from unwanted reactions. “Sar” refers to sarcosine, a derivative of the amino acid glycine, and “OtBu” stands for tert-butyl ester, which is used to protect carboxyl groups. This compound is commonly used in peptide synthesis and other organic synthesis applications.
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of Boc-Sar-OtBu typically involves the protection of the amine group of sarcosine with the Boc group and the protection of the carboxyl group with the tert-butyl ester. The reaction can be carried out under aqueous or anhydrous conditions using di-tert-butyl dicarbonate (Boc2O) and a base such as sodium hydroxide or triethylamine . The reaction conditions may vary, but common methods include:
- Stirring a mixture of sarcosine and di-tert-butyl dicarbonate in water at ambient temperature.
- Heating a mixture of sarcosine and di-tert-butyl dicarbonate in tetrahydrofuran (THF) at 40°C.
- Adding sarcosine to sodium hydroxide and di-tert-butyl dicarbonate in water and THF at 0°C, then warming to ambient temperature .
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and precise control of reaction conditions to ensure high yield and purity. The use of automated systems and continuous flow reactors can enhance efficiency and scalability .
Análisis De Reacciones Químicas
Types of Reactions: Boc-Sar-OtBu undergoes various chemical reactions, including:
Deprotection Reactions: Removal of the Boc group using strong acids such as trifluoroacetic acid (TFA) or hydrochloric acid (HCl) in methanol.
Substitution Reactions: The Boc-protected amine can undergo nucleophilic substitution reactions with electrophiles.
Common Reagents and Conditions:
Deprotection: TFA in dichloromethane or HCl in methanol.
Substitution: Electrophiles such as alkyl halides or acyl chlorides in the presence of a base.
Major Products:
Aplicaciones Científicas De Investigación
Boc-Sar-OtBu has a wide range of applications in scientific research, including:
Peptide Synthesis: Used as a building block in the synthesis of peptides and proteins.
Medicinal Chemistry: Employed in the development of pharmaceuticals and bioactive compounds.
Biological Research: Used in studies involving enzyme-substrate interactions and protein modifications.
Industrial Applications: Utilized in the production of fine chemicals and specialty materials.
Mecanismo De Acción
The mechanism of action of Boc-Sar-OtBu primarily involves its role as a protecting group in organic synthesis. The Boc group protects the amine group of sarcosine from unwanted reactions, allowing selective reactions to occur at other functional groups. The tert-butyl ester protects the carboxyl group, preventing it from participating in reactions until deprotection is desired .
Comparación Con Compuestos Similares
Boc-Gly-OtBu: Similar to Boc-Sar-OtBu but with glycine instead of sarcosine.
Boc-Ala-OtBu: Contains alanine instead of sarcosine.
Boc-Val-OtBu: Contains valine instead of sarcosine.
Uniqueness: this compound is unique due to the presence of sarcosine, which imparts different steric and electronic properties compared to other Boc-protected amino acids. This uniqueness makes it valuable in specific synthetic applications where the properties of sarcosine are desired .
Propiedades
Fórmula molecular |
C12H23NO4 |
|---|---|
Peso molecular |
245.32 g/mol |
Nombre IUPAC |
tert-butyl 2-[methyl-[(2-methylpropan-2-yl)oxycarbonyl]amino]acetate |
InChI |
InChI=1S/C12H23NO4/c1-11(2,3)16-9(14)8-13(7)10(15)17-12(4,5)6/h8H2,1-7H3 |
Clave InChI |
ZPFRUOXPACEJCT-UHFFFAOYSA-N |
SMILES canónico |
CC(C)(C)OC(=O)CN(C)C(=O)OC(C)(C)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


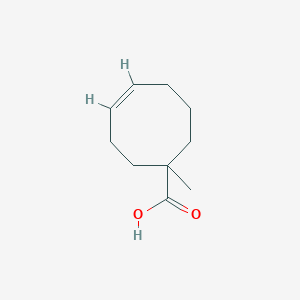
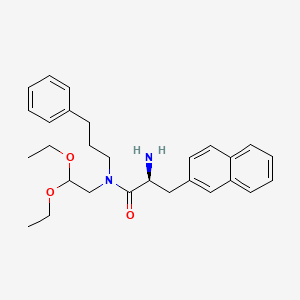
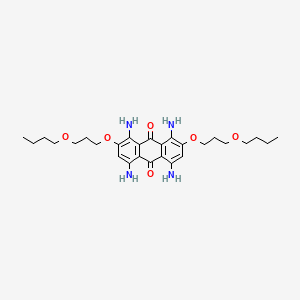
![8-Bromo-6-chloro-3-iodo-2-methylimidazo[1,2-b]pyridazine](/img/structure/B13144659.png)
